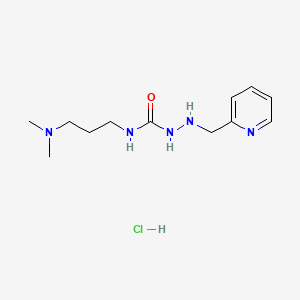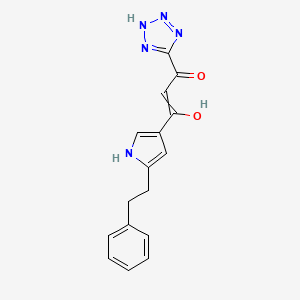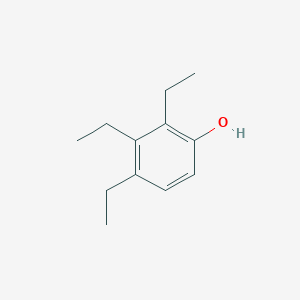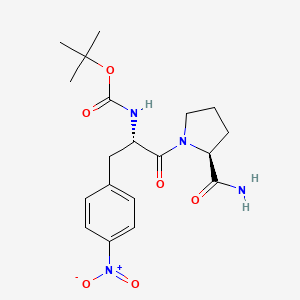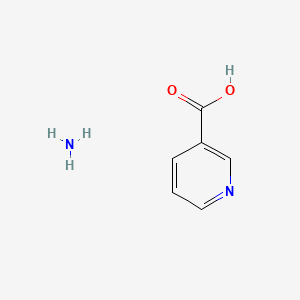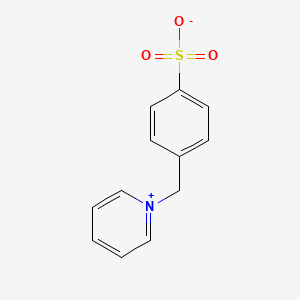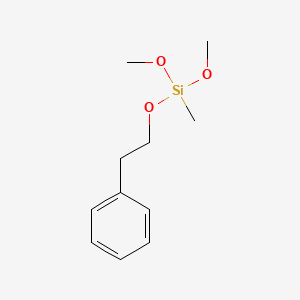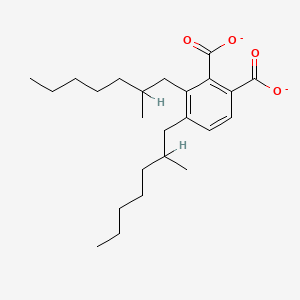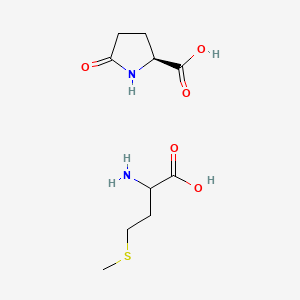
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is a chemical compound with the molecular formula C6H4K2O8S2. It is known for its unique structure, which includes two potassium ions and a benzene ring substituted with hydroxyl and sulfonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate typically involves the sulfonation of hydroquinone or resorcinol, followed by neutralization with potassium hydroxide. The reaction conditions include:
Sulfonation: Hydroquinone or resorcinol is treated with sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for sulfonation and neutralization.
Purification: The product is purified through crystallization or filtration to remove impurities.
化学反応の分析
Types of Reactions
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone or resorcinol derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone or resorcinol derivatives
Substitution: Alkylated or acylated benzene derivatives
科学的研究の応用
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, stabilize protein structures, and scavenge free radicals, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
- Dipotassium 2,5-dihydroxybenzenedisulphonate
- Dipotassium 3,6-dihydroxybenzenedisulphonate
- Sodium 2,5-dihydroxybenzenedisulphonate
Uniqueness
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry.
特性
CAS番号 |
51854-64-9 |
|---|---|
分子式 |
C6H4K2O8S2 |
分子量 |
346.4 g/mol |
IUPAC名 |
dipotassium;5-hydroxy-2-oxidooxysulfonylbenzenesulfonate |
InChI |
InChI=1S/C6H6O8S2.2K/c7-4-1-2-5(16(12,13)14-8)6(3-4)15(9,10)11;;/h1-3,7-8H,(H,9,10,11);;/q;2*+1/p-2 |
InChIキー |
GBWWSLXSSAKQFP-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])S(=O)(=O)O[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



